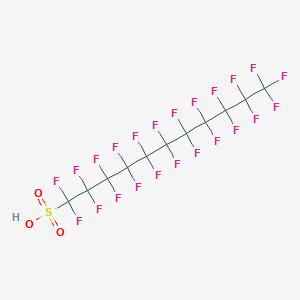

Perfluoroundecanesulfonic acid

Description

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosafluoroundecane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HF23O3S/c12-1(13,2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32)3(16,17)5(20,21)7(24,25)9(28,29)11(33,34)38(35,36)37/h(H,35,36,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHUPOMCGUFNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11F23SO3H, C11HF23O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904573 | |

| Record name | Perfluoroundecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749786-16-1 | |

| Record name | Perfluoroundecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Spatial Temporal Distribution of Perfluoroundecanesulfonic Acid

Detection and Quantification in Aquatic Environments

The presence of perfluoroundecanesulfonic acid in various aquatic ecosystems is a growing area of research, with studies consistently detecting this compound in surface waters, groundwater, and water treatment systems.

Surface Waters (Rivers, Lakes, Oceans)

Perfluorinated compounds, including PFUnDA, are frequently detected in surface waters. wa.gov The highest concentrations are often found in urbanized water bodies and those that receive significant amounts of effluent from municipal wastewater treatment plants. wa.gov For instance, a study in Washington State found at least one perfluorinated compound in every waterbody tested, even in pristine areas. wa.gov While perfluorooctane (B1214571) sulfonate (PFOS) was the primary compound detected in that particular study, the widespread presence of PFAS in general highlights the potential for PFUnDA to also be present. wa.gov Research has shown that PFAS, including PFOA and PFOS, can be found in surface waters at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). mdpi.com A study of surface waters in the Marmara Region of Turkey found PFOA concentrations between 1.77 ± 0.1 and 6.71 ± 2.9 ng/L and PFOS concentrations up to 3.27 ng/L. mdpi.com

Groundwater Systems

Groundwater contamination with PFUnDA is a significant concern due to the compound's persistence and mobility in subsurface environments. mdpi.com Monitoring studies have reported PFUnDA concentrations in groundwater ranging from below the limit of quantification (0.0080 µg/L) to 0.012 µg/L, with elevated levels often found near industrial areas. For example, a 2024 analysis of groundwater at the King Salmon FAA Station detected PFUnDA at concentrations between 0.0040 and 0.0080 µg/L. The sulfonic acid group in PFUnDA makes it resistant to hydrolysis and photodegradation, contributing to its accumulation in aquifers over time. PFAS, in general, are highly mobile in groundwater and are not readily biodegradable. mdpi.com

Wastewater Treatment Plant Effluents and Landfill Leachates

Wastewater treatment plants (WWTPs) and landfills are significant sources of PFAS, including PFUnDA, in the environment. nih.govepa.govbrownandcaldwell.com Studies have shown that total PFAS concentrations in landfill leachate can be more than ten times higher than in WWTP influent. brownandcaldwell.com One study found that while perfluoroalkyl acids (PFAAs) dominated the PFAS profile in aged landfill leachate, PFAA-precursors were more abundant in the leachate from commercial and residential waste vehicles, suggesting that these precursors transform into more stable PFAAs within the landfill. researchgate.net A systematic study of landfill leachates found that summed PFAS concentrations were significantly higher in leachate from elevated temperature landfills compared to normal temperature landfills. nih.gov This research also highlighted that PFAS profiles in leachates were distinct from those in municipal wastewater and WWTP influent, indicating diverse sources of these compounds entering the sewer system. nih.gov

Drinking Water Supplies (Environmental Presence, not Human Exposure)

Presence in Terrestrial Environments

The persistence of PFUnDA also leads to its accumulation in soil and sediment, creating a long-term reservoir of this contaminant in the terrestrial environment.

Atmospheric Presence (Particulate and Vapor Phases)

The atmosphere serves as a significant pathway for the long-range transport of PFAS like PFUnDA to remote locations. researchgate.net These compounds can be transported in the vapor phase or adsorbed onto atmospheric particles. researchgate.net The presence of perfluoroalkyl substances (PFSAs) and perfluorocarboxylic acids (PFCAs) on atmospheric particles has been confirmed through atmospheric measurements. researchgate.net The detection of these compounds in snow deposition further supports the hypothesis of transport via volatile precursors. researchgate.net

Biotic Occurrence and Biomonitoring in Environmental Organisms

The persistence and bioaccumulative nature of PFAS lead to their detection in a wide array of wildlife across different ecosystems. nih.govresearchgate.net Biomonitoring studies are crucial for understanding the extent of contamination and the potential for these substances to magnify through food webs. nih.govresearchgate.net

Aquatic Biota (Fish, Invertebrates, Zooplankton)

PFAS are readily found in aquatic environments, leading to their uptake by a variety of organisms. mdpi.com Invertebrates, plankton, and microorganisms form the base of the aquatic food web and can accumulate these substances. mdpi.com Studies have shown that while perfluorooctane sulfonate (PFOS) often dominates in fish, longer-chain PFCAs, including those with eleven carbons like the perfluorocarboxylic acid analogue of PFUnDA, can also be present. researchgate.net For instance, research in Vietnam found that the highest PFAS concentration in biota was 16.9 ng/g wet weight of a compound closely related to PFUnDA in fish liver. researchgate.net The bioconcentration factor, which indicates the accumulation of a chemical from water into an organism, can be significant, with values for PFOS in bivalves reaching 2,110 L/kg. researchgate.net While specific data for PFUnDA's effect on zooplankton is limited, studies on PFOS have demonstrated significant impacts on zooplankton community structure. nih.govresearchgate.net

Terrestrial and Avian Species (Deer, Turkeys, Sea Birds, Marine Mammals)

PFAS contamination is not limited to aquatic ecosystems. These compounds have been detected in a wide range of terrestrial and avian species globally. researchgate.netewg.org Seabirds, in particular, can exhibit high proportions of C11-C15 PFCAs. researchgate.net Marine mammals from the Mediterranean and Baltic Seas have also shown detectable levels of various PFAS compounds. nih.gov The movement of PFAS through both aquatic and terrestrial food webs is complex, with specific compounds bioaccumulating in different organisms. nih.gov For example, in a study of tree swallows, long-chain PFAAs were primarily found in aquatic invertebrates and the birds themselves. nih.gov

Wild Carnivores and Apex Predators in Food Webs

Due to biomagnification, PFAS concentrations tend to be highest in animals at the top of the food chain. nih.govresearchgate.net Apex predators, such as polar bears and dolphins, have been found to be contaminated with a variety of PFAS. ewg.org In marine food webs, top predators have been extensively studied, often showing the highest concentrations of these compounds. researchgate.net For example, in the Arctic, while PFOS is generally the most abundant PFAS in wildlife, other long-chain PFCAs are also prevalent. researchgate.net

Global Distribution Patterns, Including Remote and Polar Regions

The persistence and long-range transport capabilities of PFAS have led to their detection in even the most remote corners of the globe, including the Arctic and Antarctic. researchgate.netsciencedaily.com The presence of these compounds in polar regions is a clear indicator of their global distribution. researchgate.net

In the Arctic, studies have revealed the widespread occurrence of PFAS in the environment and in wildlife. researchgate.net While some regulated PFAS like PFOS have shown decreasing trends in certain Canadian Arctic populations, they continue to increase in others, such as Greenland's ringed seals and polar bears. researchgate.net Unregulated PFAS, including PFUnDA, have shown increasing concentrations in some Arctic regions. medwinpublishers.com The presence of long-chain PFCAs in the Arctic is attributed to the atmospheric transformation of volatile precursors. nih.gov

Recent research in Antarctica has also shown a marked increase in "forever chemicals" in recent decades. sciencedaily.com This is consistent with findings in the Arctic and on the Tibetan Plateau, providing a comprehensive global picture of their atmospheric transport and deposition. sciencedaily.com

Interactive Data Table: PFUnDA and other PFAS Concentrations in Various Environmental and Biotic Samples

| Sample Type | Location | Compound | Concentration | Source |

| Fish Liver | Vietnam | Perfluoroundecanoic acid (PFUnDA analogue) | 16.9 ng/g wet weight | researchgate.net |

| Water | Tropical Urban Catchment | PFUnDA | Released from point sources | epa.gov |

| Human Serum | Arctic (Greenlandic women) | PFUnDA | Higher than in some other populations | medwinpublishers.com |

| Seawater | Arctic | PFUnDA | No decrease observed in Fram Strait | nih.gov |

| Human Serum | Arctic (INUENDO cohort) | PFUnDA | Detected, but at lower levels than PFOS | medwinpublishers.com |

Sources, Pathways, and Environmental Release Mechanisms of Perfluoroundecanesulfonic Acid

Anthropogenic Sources and Industrial Applications Leading to Environmental Introduction

The unique properties of PFUnDA, such as thermal stability and its ability to act as a surfactant, have led to its use in several industrial and commercial applications. These applications are the primary sources of its release into the environment.

Firefighting Foams (Aqueous Film-Forming Foams - AFFF)

Aqueous Film-Forming Foams (AFFF) are highly effective synthetic foams used to extinguish flammable liquid fires, also known as Class B fires. cleanwater.orgcanada.ca These foams have been a significant source of PFAS pollution. cleanwater.org Historically, AFFF formulations contained long-chain per- and polyfluoroalkyl substances, including perfluoroalkane sulfonic acids (PFSAs) like PFUnDA, which serve as surfactants. cleanwater.orgtheic2.orgregulations.gov The function of these PFAS is to spread rapidly across the surface of the fuel, forming a film that smothers the fire and prevents vapor formation. canada.catheic2.org

While perfluorooctanesulfonic acid (PFOS) was a primary ingredient in older "legacy" AFFF, other long-chain PFSAs are also associated with these products. cleanwater.orgtheic2.orgnh.gov Releases occur during firefighting training exercises, emergency responses, and from storage and handling at facilities such as military installations, airports, and petroleum bulk storage facilities. nh.govitrcweb.org

Industrial Processes (e.g., Semiconductor Fabrication, Textile Treatment)

The distinct chemical properties of long-chain PFAS have made them valuable in various specialized industrial processes.

Semiconductor Fabrication: The semiconductor industry has utilized PFAS in critical manufacturing processes, such as photolithography and etching. aquagga.comsemiconductors.orgsemi.org PFAS-containing materials are used as surfactants in anti-reflective coatings and photoresists to ensure the uniform application of ultrathin layers. zvei.org Although the industry has made efforts to phase out certain long-chain PFAS like PFOS and PFOA, the use of other fluorinated compounds continues to be essential for many advanced applications, as effective non-PFAS alternatives are often unavailable. semiconductors.orgzvei.orgsemiconductors.org

Textile Treatment: PFUnDA and other PFAS are used in the textile and leather industries to impart water, oil, and stain-repellent properties to a wide range of products. pca.state.mn.usclarostechnologies.com These include outdoor gear, high-performance uniforms, carpets, and upholstery. pca.state.mn.usclarostechnologies.com The manufacturing process can lead to the release of these chemicals into industrial wastewater. clarostechnologies.comsustainfashion.info Textiles treated with PFAS can also release the compounds throughout their lifecycle. europa.eueuropa.eu

| Industrial Sector | Application of PFUnDA / Long-Chain PFSAs | Function | Source of Release |

|---|---|---|---|

| Firefighting | Aqueous Film-Forming Foams (AFFF) | Surfactant, film formation for fire suppression cleanwater.orgcanada.catheic2.org | Use in training and emergencies, storage leaks nh.govitrcweb.org |

| Semiconductor Manufacturing | Photolithography (photoresists, anti-reflective coatings) | Ensures uniform coating of ultrathin layers zvei.org | Wastewater from fabrication processes aquagga.com |

| Textile and Leather Industry | Surface treatment for repellency | Provides water, oil, and stain resistance pca.state.mn.us | Industrial wastewater from manufacturing clarostechnologies.comsustainfashion.info |

| Aviation | Specialized hydraulic fluids | Component in high-stress fluids | Leaks, maintenance, and disposal |

Legacy Product Release and Degradation

Many products manufactured in the past contained PFUnDA or larger molecules known as "precursors," which can break down into PFUnDA over time. nih.govnih.gov These legacy products, now often found in waste streams, act as a long-term source of environmental contamination. The degradation of precursor compounds, such as perfluoroalkane sulfonamido substances, can occur through biotic or abiotic processes in soil, sludge, and water, ultimately forming stable terminal PFAS like PFUnDA. nih.gov Atmospheric oxidation and transport of semi-volatile precursor compounds is another significant pathway for the global distribution of persistent PFCAs and PFSAs. nih.gov

Pathways of Environmental Introduction

Once used, PFUnDA and other PFAS enter the environment through several direct and indirect pathways.

Direct Emissions and Discharges (e.g., Industrial Wastewater, Landfill Leachate)

Industrial Wastewater: Facilities involved in the manufacturing of PFAS or their use in processes like semiconductor fabrication, textile treatment, and metal plating can discharge wastewater containing these compounds. itrcweb.orgepa.govunit.no Even with wastewater treatment, conventional methods are often ineffective at removing persistent PFAS, leading to their release into surface waters. nih.gov Studies have identified industrial wastewater as a substantial source of PFAS emissions. unit.no

Landfill Leachate: Consumer and industrial products containing PFAS, such as textiles, food packaging, and electronics, are disposed of in landfills. sustainfashion.infomiami.edu Over time, these chemicals leach from the waste products and contaminate the liquid (leachate) that percolates through the landfill. nih.govnih.gov Landfill leachate is known to contain a complex mixture of PFAS, including long-chain compounds, and is often transported to wastewater treatment plants, which are not typically equipped to remove them. nih.govcswab.orgrsc.org This creates a continuous pathway for PFAS to enter the aquatic environment. nih.gov

Runoff from Contaminated Sites

Stormwater runoff from areas with historical or ongoing PFAS use is a major nonpoint source of contamination. umn.edu This includes runoff from industrial facilities, commercial areas, and sites where AFFF has been deployed for firefighting or training. nih.govnih.gov PFAS deposited on land can be washed into streams, rivers, and groundwater systems, contaminating drinking water supplies. epa.ie The presence of PFAS on particulate matter in runoff, particularly from industrial and commercial zones, suggests that particles from degrading products contribute to this pathway. umn.edu

| Pathway | Description | Examples |

|---|---|---|

| Direct Emissions & Discharges | Release of PFAS-containing liquid waste directly into sewer systems or surface waters. | Wastewater from textile mills and semiconductor plants epa.govunit.no; Leachate from municipal and industrial landfills. nih.govnih.gov |

| Runoff from Contaminated Sites | Transport of PFAS from contaminated soil and surfaces by stormwater. | Runoff from airports and military bases where AFFF was used nh.govnih.gov; Stormwater from industrial and commercial land uses. umn.edu |

| Atmospheric Deposition | Transport of volatile PFAS precursors through the air, followed by degradation and deposition. | Long-range transport and subsequent wet or dry deposition of resulting stable PFAS. nih.gov |

Atmospheric Transport and Deposition of Precursors

The presence of perfluoroundecanesulfonic acid (PFUnDA) in remote environments, far from direct industrial sources, points to atmospheric transport as a significant pathway for its global distribution. sunderlandlab.orgresearchgate.net This transport does not typically involve the direct emission and movement of the ionic PFUnDA itself over long distances. Instead, more volatile and less water-soluble precursor compounds are emitted, transported in the atmosphere, and subsequently degrade to form PFUnDA. enviro.wikiitrcweb.org

Volatile precursors, such as fluorotelomer alcohols (FTOHs), perfluoroalkane sulfonamides, and perfluoroalkane sulfonyl fluorides, can enter the atmosphere from manufacturing sites and locations where products containing these substances are used or disposed of. enviro.wikiitrcweb.org Once in the atmosphere, these compounds can exist in the gas phase or adsorbed to particulate matter, allowing for long-range transport via wind currents. researchgate.netenviro.wiki The distance and pattern of transport are governed by meteorological conditions and the physical-chemical properties of the specific precursor compound.

During atmospheric transport, these precursors undergo chemical transformations, primarily through oxidation by hydroxyl radicals (•OH). researchgate.net This multi-step degradation process ultimately cleaves the non-fluorinated part of the molecule, leading to the formation of stable perfluoroalkyl acids (PFAAs), including PFUnDA. researchgate.netitrcweb.org Global atmospheric models, such as GEOS-Chem, have been used to simulate the fate and transport of precursors for perfluoroalkyl carboxylic acids (PFCAs) with up to 13 carbons, demonstrating that the ratio of long-chain to short-chain PFCAs increases with greater distance from the source regions. researchgate.netrsc.org A similar principle is expected to apply to perfluoroalkane sulfonic acids (PFSAs) like PFUnDA.

Deposition is the primary mechanism by which these atmospherically formed PFAAs are removed from the atmosphere and introduced to terrestrial and aquatic ecosystems. itrcweb.org This occurs through two main processes:

Wet Deposition: Ionic compounds like PFUnDA are water-soluble and are efficiently scavenged from the atmosphere by precipitation (rain, snow, fog). itrcweb.org

Dry Deposition: PFAS associated with particulate matter can be removed from the atmosphere through gravitational settling. itrcweb.org

Studies have shown that wet deposition is a more effective removal process for PFAAs compared to dry deposition. itrcweb.org The combination of long-range atmospheric transport of precursors and their subsequent transformation and deposition provides a crucial explanation for the detection of long-chain PFSAs like PFUnDA in remote locations such as the Arctic. sunderlandlab.orgresearchgate.net

| Process | Description | Relevant Compounds | Key Findings |

| Emission | Release of volatile precursors from industrial and consumer sources. | Fluorotelomer Alcohols (FTOHs), Perfluoroalkane Sulfonamides, Perfluoroalkane Sulfonyl Fluorides | Precursors are more volatile than the terminal PFUnDA, enabling atmospheric entry. |

| Long-Range Transport | Movement of gas-phase or particle-bound precursors over global distances via wind. | Precursor Compounds | Allows for contamination of remote regions like the Arctic, far from emission sources. sunderlandlab.orgresearchgate.net |

| Atmospheric Transformation | Chemical degradation of precursors, primarily via oxidation by hydroxyl radicals. | Precursors, Intermediates | A multi-step process that forms stable PFAAs as end products. researchgate.net |

| Deposition | Removal of formed PFUnDA from the atmosphere. | This compound (PFUnDA) | Occurs via wet (precipitation) and dry (particle settling) deposition, with wet deposition being more efficient. itrcweb.orgitrcweb.org |

This table summarizes the key stages of atmospheric transport and deposition leading to the environmental presence of PFUnDA.

Formation from Precursor Compounds (e.g., Electrochemical Fluorination Degradation Pathways)

This compound (PFUnDA) is not typically manufactured directly as a commercial product. Instead, it is primarily an unintended environmental degradation product of various precursor compounds. These precursors are synthesized through two main industrial processes: electrochemical fluorination (ECF) and fluorotelomerization.

Degradation of Electrochemical Fluorination (ECF) Products

ECF is a historical method used to produce a mixture of perfluorinated isomers, including precursors to PFUnDA. The key precursor to this compound produced via ECF is perfluoroundecanesulfonyl fluoride (B91410) (PFUnDSF). This neutral, volatile compound can be released into the environment during its production or use in synthesizing other chemicals. industrialchemicals.gov.au

The primary degradation pathway for PFUnDSF in the environment is hydrolysis. This reaction, where the sulfonyl fluoride group (-SO₂F) reacts with water, is generally slow. industrialchemicals.gov.au The rate of hydrolysis for perfluoroalkyl sulfonyl fluorides has been observed to decrease as the length of the carbon chain increases. industrialchemicals.gov.au Therefore, the conversion of the 11-carbon PFUnDSF to the PFUnDA anion is expected to be a slow process, contributing to its long-term, delayed appearance in the environment following the release of the precursor.

Degradation of Fluorotelomer-Based Products and Other Precursors

Fluorotelomerization produces another class of precursors that can degrade to form PFUnDA. While fluorotelomer alcohols (FTOHs) are well-known precursors to perfluoroalkyl carboxylic acids (PFCAs), fluorotelomer sulfonates can degrade to form PFSAs. nih.gov For instance, the degradation of a 12:2 fluorotelomer sulfonate could potentially yield C11 PFUnDA through specific degradation pathways.

Other potential precursors include perfluoroalkane sulfonamides (FASAs) and their derivatives. For example, N-substituted perfluoroundecane (B13421070) sulfonamides can undergo biotic or abiotic degradation in the environment. This process involves the transformation of the sulfonamide group, eventually leading to the formation of the highly stable PFUnDA. itrcweb.org The degradation of these precursors can occur in various environmental compartments, including soil, water, and wastewater treatment plants, as well as through atmospheric oxidation. itrcweb.orgnih.gov

The electrochemical degradation of terminal PFAAs themselves, such as in water treatment processes using technologies like boron-doped diamond (BDD) electrodes, has also been studied. researchgate.netresearchgate.net Research shows that for PFSAs, the degradation efficiency often increases with longer carbon chain length, as the more hydrophobic molecules adsorb more readily onto the electrode surface. researchgate.net This process typically involves the removal of the sulfonate headgroup followed by stepwise degradation of the perfluoroalkyl chain, forming shorter-chain PFAS as intermediates. researchgate.netnih.gov

| Precursor Type | Example Precursor Compound | Manufacturing Process | Primary Degradation Pathway to PFUnDA | Key Characteristics |

| Perfluoroalkane Sulfonyl Fluoride | Perfluoroundecanesulfonyl fluoride (PFUnDSF) | Electrochemical Fluorination (ECF) | Abiotic Hydrolysis | Slow hydrolysis rate, which decreases with increasing chain length. industrialchemicals.gov.au |

| Fluorotelomer Sulfonates | e.g., 12:2 Fluorotelomer Sulfonate | Fluorotelomerization | Biotic and Abiotic Oxidation | Degradation can form various PFAAs, with the potential to yield C11 PFSA. nih.gov |

| Perfluoroalkane Sulfonamides | N-substituted Perfluoroundecane Sulfonamides | Electrochemical Fluorination (ECF) | Biotic and Abiotic Transformation | Can degrade in various environmental media to form the terminal PFSA. itrcweb.org |

This table outlines the major precursor categories and their pathways to forming PFUnDA.

Environmental Fate, Transport, and Persistence of Perfluoroundecanesulfonic Acid

Recalcitrance to Environmental Degradation

PFUnDA, like other perfluoroalkyl acids (PFAAs), is notoriously resistant to environmental degradation processes. nccoast.orgnih.gov This recalcitrance is a defining characteristic that contributes significantly to its persistence in the environment.

Limited Biodegradability and Resistance to Microbial Treatment

Numerous studies have demonstrated the high resistance of perfluorinated compounds like PFUnDA to microbial degradation. nih.govresearchgate.net Both aerobic and anaerobic microbial consortia have shown little to no ability to break down these substances. nih.govresearchgate.net The strong carbon-fluorine bonds and the fully fluorinated alkyl chain make it difficult for microbial enzymes to initiate the degradation process. researchgate.net As a result, conventional microbial treatment methods used in wastewater treatment plants are largely ineffective at removing PFUnDA. researchgate.net

Stability of Carbon-Fluorine Bonds

The exceptional stability of PFUnDA is rooted in the inherent strength of the carbon-fluorine (C-F) bond. wikipedia.org This bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of carbon-hydrogen or other carbon-halogen bonds. wikipedia.org The high electronegativity of fluorine creates a strong, polar covalent bond with carbon, making it extremely difficult to cleave through natural environmental processes. wikipedia.org This inherent stability is the primary reason for the persistence of PFUnDA and other PFAS in the environment. wikipedia.orgcolostate.edu

Mobility and Transport Mechanisms in Environmental Compartments

The mobility of PFUnDA in the environment is influenced by a complex interplay of its chemical properties and the characteristics of the surrounding environmental media. ny.gov

Aqueous Phase Transport in Surface Water and Groundwater

PFUnDA is relatively mobile in aqueous environments such as surface water and groundwater. itrcweb.org As an anion at typical environmental pH values, it is repelled by the often negatively charged surfaces of soil and sediment particles, which limits its retardation and facilitates its transport in water. itrcweb.org Advection, the transport of substances with the bulk flow of water, is a primary mechanism for the movement of PFUnDA in groundwater plumes. nccoast.org Dispersion and diffusion also contribute to its migration within and between different water bodies. nccoast.org

Sorption and Desorption Dynamics in Soil and Sediments

The interaction of PFUnDA with soil and sediment is a key process governing its environmental transport and fate. Sorption, the process of a chemical binding to a solid phase, can retard the movement of PFUnDA. The extent of sorption is influenced by several factors, including the organic carbon content of the soil or sediment, the presence of charged minerals, and the chemical properties of the specific PFAS. ny.gov

Longer-chain PFAS like PFUnDA generally exhibit stronger sorption to soil and sediment compared to their shorter-chain counterparts. researchgate.net This is attributed to the increased hydrophobicity of the longer fluorinated tail. The primary mechanisms of sorption are thought to be hydrophobic interactions with organic matter and electrostatic interactions with charged mineral surfaces. ny.gov Desorption, the release of a sorbed chemical back into the aqueous phase, can be a slow process, leading to the long-term retention of PFUnDA in contaminated soils and sediments. researchgate.net

Table 1: Environmental Fate and Transport Properties of Perfluoroundecanesulfonic Acid

| Property | Value | Unit | Reference |

| Soil Adsorption Coefficient (Koc) | 8.51e+4 | L/kg | epa.gov |

| Bioconcentration Factor | 79.4 | L/kg | epa.gov |

| Biodegradation Half-Life | 4.07 | days | epa.gov |

| Atmospheric Hydroxylation Rate | 2.40e-15 | cm³/molecule·sec | epa.gov |

Table 2: Factors Influencing Sorption of Perfluoroalkyl Sulfonates (PFSAs)

| Factor | Influence on Sorption | Explanation | References |

| PFSA Chain Length | Longer chains increase sorption | Increased hydrophobicity of the fluorinated tail leads to stronger partitioning to organic matter. | researchgate.net |

| Soil/Sediment Organic Carbon Content | Higher organic carbon increases sorption | Hydrophobic interactions are a primary sorption mechanism for PFSAs. | ny.gov |

| Presence of Cations (e.g., Ca²⁺) | Can increase sorption | Cations can act as bridges between the negatively charged sulfonate group and negatively charged soil surfaces. | nih.gov |

| pH | Can influence sorption, often increasing at lower pH | Affects the surface charge of minerals and the speciation of the PFSA. | researchgate.net |

Influence of Soil Organic Matter Content

Soil organic matter (SOM) is a significant factor influencing the sorption of PFUnDA in the environment. However, its role is complex and often intertwined with other soil properties. Studies on various temperate mineral soils have shown that organic carbon (OC) alone is generally a poor predictor of PFUnDA partitioning. nih.gov The interactions between PFAS like PFUnDA and organic matter are diverse, including hydrophobic interactions, electrostatic interactions, and hydrogen bonding. researchgate.net

For some long-chain PFAS, sorption is more strongly related to the pH value than to the effects of cations, suggesting that they are preferentially sorbed to highly condensed domains of the humin fraction of SOM. nih.gov In contrast, shorter-chained PFAS may bind more extensively to humic and fulvic acids, where cation effects are more pronounced. nih.gov Research on soils historically contaminated with Aqueous Film Forming Foam (AFFF) demonstrates that soil-water distribution coefficients (Kd) for PFAS increase with increasing organic carbon content, which is often higher in smaller grain size fractions like silt and clay. researchgate.net

Effects of pH on Sorption Behavior

The sorption of PFUnDA to soil is inversely related to the pH of the solution; as pH increases, sorption decreases. nih.gov This pH-dependent behavior is attributed to the variable charge of soil components like organic matter and metal (hydr)oxides. slu.se At lower pH values, these surfaces are more positively charged (or less negatively charged), which electrostatically attracts the anionic sulfonate headgroup of the PFUnDA molecule. slu.sefrontiersin.org As the pH increases, the soil surfaces become more negatively charged, leading to increased electrostatic repulsion and reduced sorption. frontiersin.orgresearchgate.net

Research has shown that the negative slope between the logarithm of the soil-water partition coefficient (log Kd) and pH becomes steeper as the perfluorocarbon chain length of the PFAS molecule increases. nih.gov This indicates that the sorption of longer-chain compounds like PFUnDA is more sensitive to changes in pH compared to their shorter-chain counterparts. nih.gov

Interactions with Geologic Substrates

Beyond organic matter, PFUnDA interacts significantly with mineral components of soil and sediment. Iron and aluminum (hydr)oxides are important sorbents for long-chain PFAS. nih.govslu.se The binding to these metal oxides is strongly pH-dependent, driven by electrostatic interactions between the negatively charged PFAS anion and the variably charged mineral surface. slu.se

While organic matter and metal oxides are key, evidence suggests that other geologic materials, such as silicate (B1173343) minerals (e.g., clay minerals), also contribute to the binding of PFAS in soil. nih.govslu.se The sorption to surfaces with less variable charge, like silica (B1680970) or certain clay minerals, is less dependent on pH. slu.se This suggests that hydrophobic interactions involving siloxane patches (≡Si–O–Si≡) on these mineral surfaces may play a role. slu.se The dual nature of the PFUnDA molecule, with its ionizable hydrophilic head and a hydrophobic tail, allows for these complex sorption behaviors. slu.se

Table 1: Soil-Water Partitioning Coefficients (Kd) for PFUnDA and Other PFAS in Various Soils This table presents data on how strongly different PFAS, including PFUnDA, bind to soil, influenced by soil type and pH. Higher Kd values indicate stronger binding and less mobility.

Volatilization from Aqueous Systems (Predicted Negligible)

The volatilization of this compound from aqueous systems is considered negligible. nih.gov PFAS like PFUnDA are strong acids and exist almost exclusively in their anionic (nonvolatile) form in water. nih.gov The physical-chemical properties of similar long-chain perfluorinated acids, such as high water solubility and negligible vapor pressure, mean they tend to accumulate in surface waters rather than volatilizing into the atmosphere. nih.gov While some PFAS can transition to more volatile forms in the presence of organic solvents, this is not a significant pathway from natural aqueous environments. nih.gov

Bioaccumulation and Biomagnification in Ecological Food Chains

This compound, as a long-chain PFAS, exhibits a high potential for bioaccumulation and biomagnification in both aquatic and terrestrial food chains. nih.govresearchgate.net Long-chain PFAS generally have a higher bioaccumulative potential in biota than their short-chain counterparts. mdpi.commdpi.com Trophic Magnification Factors (TMFs), which indicate if a substance's concentration increases up the food web, have been found to be greater than one for long-chain perfluoroalkyl sulfonates (PFSAs) and carboxylates (PFCAs), signifying biomagnification. nih.govresearchgate.net For instance, studies in remote terrestrial food chains have shown that TMFs are highest for PFCAs with nine to eleven carbons. nih.gov Similarly, in urban river food webs, C7-C10 PFSAs have been shown to biomagnify. researchgate.net

Uptake Mechanisms in Aquatic Organisms (e.g., Water Contact, Ingestion)

Aquatic organisms can take up PFUnDA and other PFAS through multiple pathways, primarily direct contact with contaminated water and ingestion of contaminated food. nih.gov In fish, evidence suggests that uptake occurs via both dietary exposure and waterborne exposure through the gills. nih.gov Studies on the organ-specific distribution of PFAS in bivalves, such as oysters, show higher concentrations in the gills and intestine, which also points to both waterborne and dietary uptake routes. nih.gov The relative importance of each pathway can vary depending on the species and its feeding habits. snu.ac.kr

Accumulation Patterns in Organs and Tissues (e.g., Blood, Liver, Kidney, Muscle)

Once absorbed, PFUnDA does not accumulate in fatty tissues like many other persistent organic pollutants. Instead, it binds to proteins and phospholipids, leading to higher concentrations in well-perfused, protein-rich organs. nih.govrsc.org The highest concentrations are consistently found in the blood, liver, and kidney, with lower levels detected in muscle tissue. nih.govresearchgate.net

For example, in a study of a lichen-caribou-wolf terrestrial food web, the highest concentrations of long-chain PFCAs and PFOS were found in the liver of wolves and caribou. nih.gov Similarly, studies of fish from the Seine River found that the concentration of PFUnDA was significantly higher in the liver than in the muscle. researchgate.net This pattern of preferential accumulation in the liver is a common finding for long-chain PFAS across various wildlife species, including fish, birds, and mammals. nih.govnih.gov

Table 2: Tissue Distribution of Perfluorinated Compounds in Various Species This table summarizes findings on where PFAS, including compounds similar in structure and behavior to PFUnDA, accumulate in the bodies of different animals. The liver is consistently a major site of accumulation.

Advanced Analytical Methodologies for Perfluoroundecanesulfonic Acid in Environmental Matrices

Challenges in PFAS Environmental Analysis

The environmental analysis of PFAS, including PFUnDS, is an intricate process fraught with difficulties that stem from their unique chemical properties and ubiquitous distribution. battelle.orgchromatographyonline.comperkinelmer.com These challenges require meticulous laboratory practices and advanced analytical instrumentation to generate reliable and defensible data. battelle.orgchromatographyonline.com

A primary challenge in analyzing PFAS is their widespread presence in the environment and in many consumer and industrial products. chromatographyonline.commxns.commdpi.com This ubiquity creates a high risk of sample cross-contamination during collection, transportation, and analysis. battelle.orgchromatographyonline.com PFAS can be found in laboratory equipment, reagents, and even the air, potentially leading to false-positive results or inflated concentration measurements. chromatographyonline.com Given that regulatory criteria for some PFAS are in the parts-per-trillion range, even minute levels of contamination can compromise the integrity of the analysis. haleyaldrich.com Therefore, stringent protocols and the use of PFAS-free materials are essential to minimize background contamination. chromatographyonline.comsigmaaldrich.com

The manufacturing processes for many PFAS, historically, resulted in products containing not just linear isomers but also a variety of branched isomers. nih.gov Perfluoroundecanesulfonic acid can exist in both linear and branched forms. These isomers can have different physical, chemical, and toxicological properties, which may affect their transport, fate, and bioaccumulation in the environment. nih.gov Standard analytical methods may not always distinguish between these different isomers, potentially leading to an incomplete understanding of the contamination. nih.gov

Furthermore, many polyfluoroalkyl substances, known as precursors, can transform into persistent perfluoroalkyl acids like PFUnDS through biological or environmental degradation processes. nih.govbattelle.org For instance, studies on other PFAS have shown that precursor compounds can be metabolized by cytochrome P450 enzymes, leading to the formation of more stable perfluorinated compounds. nih.gov Identifying and quantifying these numerous precursors in addition to the final degradation products is a significant analytical hurdle. battelle.org

This compound can be found in a wide array of environmental matrices, including water, soil, sediment, air, and biological tissues. nih.govrsc.org Each matrix presents a unique set of challenges for analysis. battelle.orgchromatographyonline.com Biological samples, for instance, are complex mixtures that require extensive extraction and clean-up procedures to remove interfering substances like fats and proteins before analysis can be performed. rsc.org Similarly, soil and sediment samples can contain organic matter and other compounds that interfere with the accurate quantification of PFAS. rsc.org Developing extraction and purification methods that are efficient for PFUnDS across this diverse range of matrices is a continual area of research. nih.govresearchgate.net

While this compound is a long-chain PFAS, the analytical landscape is also shaped by the challenges of detecting other classes of PFAS, such as ultrashort-chain compounds (C2-C3). restek.com These smaller, highly polar molecules are difficult to retain using traditional reversed-phase chromatography methods developed for longer-chain PFAS. restek.comrestek.com Their presence in environmental waters can be significant, sometimes accounting for a large percentage of the total PFAS detected. restek.com The development of specialized analytical methods, such as those using hybrid HILIC/ion-exchange columns, is necessary for their quantification. restek.com This highlights the broad range of analytical requirements needed to assess the full scope of PFAS contamination, beyond just a single compound like PFUnDS.

Targeted Analytical Approaches

Due to the low concentrations at which PFAS like this compound are found in the environment and the complexity of the sample matrices, highly sensitive and selective analytical methods are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and accepted technique for the quantitative analysis of this compound and other PFAS in environmental samples. chromatographyonline.comsigmaaldrich.comchromatographyonline.com This method offers high sensitivity and specificity, allowing for the detection of these compounds at very low levels, often in the parts-per-trillion (ng/L) or parts-per-billion (µg/kg) range. hepure.comnih.gov

The process typically involves a liquid chromatography (LC) system to separate the target analytes from other compounds in the sample extract. chromatographyonline.com The separated compounds then enter a tandem mass spectrometer (MS/MS), which consists of two mass analyzers in series. chromatographyonline.com The first mass analyzer selects the specific ion corresponding to the parent molecule of PFUnDS. This ion is then fragmented in a collision cell, and the resulting fragment ions are detected by the second mass analyzer. This two-stage detection process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target compound. sigmaaldrich.com

Several standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), utilize LC-MS/MS for the analysis of PFAS in drinking water and other matrices. sigmaaldrich.comlcms.cz These methods often require a sample pre-concentration step, such as solid-phase extraction (SPE), to achieve the necessary low detection limits. chromatographyonline.com

Table 1: Key Aspects of LC-MS/MS for this compound Analysis

| Aspect | Description | Relevance to PFUnDS Analysis |

|---|---|---|

| Instrumentation | Liquid Chromatograph coupled with a Tandem Mass Spectrometer (Triple Quadrupole). | Provides the necessary sensitivity and selectivity for detecting low environmental concentrations. chromatographyonline.com |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode is typically used for perfluorinated sulfonic acids. | Efficiently generates the precursor ion [M-H]⁻ for PFUnDS. |

| Separation | Reversed-phase liquid chromatography is commonly used to separate PFAS based on their chain length and polarity. | Allows for the separation of PFUnDS from other PFAS and matrix interferences. sigmaaldrich.com |

| Detection | Multiple Reaction Monitoring (MRM) provides high specificity by monitoring a specific precursor-to-product ion transition. | Confirms the identity of PFUnDS and ensures accurate quantification. sigmaaldrich.com |

| Sample Preparation | Solid-Phase Extraction (SPE) is often required to concentrate the analyte and clean up the sample. | Enables the detection of trace levels of PFUnDS in complex matrices like water and soil. chromatographyonline.com |

Table 2: Common Environmental Matrices and Analytical Considerations for PFUnDS

| Environmental Matrix | Primary Challenge | Analytical Approach Consideration |

|---|---|---|

| Drinking Water | Very low detection limits required (ppt levels). battelle.org | Large volume solid-phase extraction (SPE) followed by LC-MS/MS. chromatographyonline.com |

| Groundwater/Surface Water | Presence of co-contaminants and dissolved organic matter. | Robust sample cleanup steps to minimize matrix effects in the MS source. |

| Soil/Sediment | Strong binding of PFAS to organic matter; complex extraction. rsc.org | Sonication or pressurized liquid extraction followed by multi-stage cleanup. |

| Biological Tissues (e.g., fish) | High lipid and protein content causing interference. rsc.orgnih.gov | Alkaline digestion or protein precipitation followed by SPE cleanup. rsc.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Isotope Dilution Quantification

Isotope dilution analysis is a highly accurate and robust quantification technique frequently employed for the analysis of PFAS, including this compound. It is considered a "gold standard" in environmental analysis because it effectively corrects for variations in instrument response and for analyte losses that may occur during sample preparation and extraction. pca.state.mn.uslimno.com The principle involves adding a known amount of an isotopically labeled analog of the target analyte to the sample at the very beginning of the analytical process. pca.state.mn.us

These labeled standards, such as ¹³C-labeled PFUnDS, are structurally identical to the native analyte but have a greater mass due to the incorporation of heavy isotopes (e.g., Carbon-13). pca.state.mn.us Because the labeled standard behaves almost identically to its native counterpart throughout extraction, cleanup, and analysis, the ratio of the native analyte to the labeled standard in the final extract can be used to calculate the initial concentration of the native analyte with high precision. pca.state.mn.uslimno.com This approach compensates for matrix effects, where other components in the sample can suppress or enhance the analyte signal, and ensures a more accurate result. pca.state.mn.us U.S. Environmental Protection Agency (EPA) methods, such as Method 533 for drinking water and Method 1633 for various other matrices, utilize isotope dilution quantification for its superior accuracy. pca.state.mn.us

Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique used for targeted quantitative analysis. nih.gov It is performed on a triple quadrupole mass spectrometer, which is set to detect a specific analyte based on its unique mass-to-charge (m/z) ratio and its fragmentation pattern. nih.gov

In an MRM experiment for this compound, the first quadrupole is set to isolate the m/z of the deprotonated PFUnDS molecule (the precursor ion). This isolated ion is then fragmented in the second quadrupole (the collision cell). The third quadrupole is then set to monitor for a specific, characteristic fragment ion (the product ion). nih.govresearchgate.net The transition from the specific precursor ion to the specific product ion is a unique signature for the target analyte. This two-stage mass filtering significantly reduces background noise and interferences from the complex sample matrix, allowing for highly specific and sensitive quantification, even at very low concentrations. nih.gov The specificity of MRM makes it an essential tool for reliably detecting and measuring designated PFAS compounds in environmental samples. researchgate.net

| Method | Principle | Primary Use | Key Advantage |

| Isotope Dilution | A known amount of a labeled analog of the analyte is added to the sample before processing. The final concentration is determined by the ratio of the native analyte to the labeled analog. pca.state.mn.us | Accurate quantification of target analytes. | Corrects for matrix effects and procedural analyte loss, providing high accuracy. pca.state.mn.uslimno.com |

| Multiple Reaction Monitoring (MRM) | A specific precursor ion is selected, fragmented, and a specific product ion is monitored. This precursor-product transition is unique to the target analyte. nih.gov | Sensitive and specific quantification of target analytes. | High selectivity and sensitivity due to two stages of mass filtering, minimizing interferences. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Analytes

While liquid chromatography (LC) is more common for analyzing ionic PFAS like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable tool for specific types of PFAS. nih.gov GC-based methods are typically used for neutral and volatile or semi-volatile PFAS, such as fluorotelomer alcohols (FTOHs). nih.govresearchgate.net

For non-volatile ionic compounds like perfluorinated sulfonic acids, their direct analysis by GC-MS is challenging. Therefore, a chemical modification step known as derivatization is required. researchgate.net This process converts the ionic analyte into a more volatile, thermally stable derivative that can pass through the gas chromatograph. researchgate.net Although this adds a step to sample preparation, GC-MS offers advantages, such as excellent chromatographic resolution, which can be beneficial for separating complex mixtures of branched and linear isomers of certain PFAS. nih.gov The combination of magnetic solid-phase extraction (MSPE) with GC-MS has been explored as a rapid and sensitive method for analyzing perfluorocarboxylic acids (PFCAs) in water samples. chromatographyonline.com

Non-Targeted and Suspect Screening Approaches

Given that thousands of different PFAS exist, targeted methods that look for a predefined list of compounds can miss a significant portion of the total contamination. researchgate.net Non-targeted and suspect screening approaches aim to identify a much broader range of PFAS present in a sample without needing to know their identity beforehand.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for both non-targeted and suspect screening of PFAS. researchgate.netsciex.com Unlike nominal mass spectrometers (like triple quadrupoles), HRMS instruments, such as time-of-flight (TOF) or Orbitrap systems, measure the mass-to-charge ratio of ions with very high accuracy. sciex.com

This high mass accuracy allows for the determination of the elemental formula of an unknown compound from its measured mass. In a non-targeted approach, analysts search the complex data for signatures characteristic of PFAS, such as specific mass defects. Once potential PFAS are flagged, their high-resolution mass data is used to propose chemical formulas and structures. researchgate.net This technique has been instrumental in the discovery of numerous novel and emerging PFAS in environmental and biological samples. researchgate.net The high selectivity of HRMS also helps to differentiate PFAS from matrix interferences, leading to more confident compound identification. sciex.com

Total Organic Fluorine (TOF) / Adsorbable Organic Fluorine (AOF) Analysis

Total Organic Fluorine (TOF) and Adsorbable Organic Fluorine (AOF) are aggregate methods that provide a measure of the total amount of fluorine bound to organic compounds in a sample. eurofins.comqa-group.com These techniques act as a proxy or screening tool for the total PFAS concentration, as they capture fluorine from known, regulated PFAS as well as from the thousands of PFAS not included in targeted analyses. eurofins.comeurofins.com

Adsorbable Organic Fluorine (AOF) is a method specifically for aqueous samples. It involves passing the water sample through an adsorbent material, like activated carbon, which traps the organic fluorine-containing compounds. enthalpy.comfilab.fr Inorganic fluoride (B91410) is washed away. enthalpy.com The carbon is then combusted, and the resulting fluoride is measured, providing a sum parameter for the total concentration of adsorbable organofluorine compounds. metrohm.comshimadzu.com An elevated AOF or TOF result can indicate significant PFAS contamination, warranting further investigation with more specific techniques. qa-group.comeurofins.com

Total Oxidizable Precursor (TOP) Assay

The Total Oxidizable Precursor (TOP) assay is a technique designed to uncover "hidden" PFAS by measuring compounds that can transform into stable PFAAs in the environment. nih.goveurofins.de Many commercially used PFAS are precursors, meaning they are not the terminal, stable perfluoroalkyl acids (PFAAs) like PFOA or PFOS, but can degrade or be oxidized into them over time. nih.gov

The TOP assay involves treating a sample with a strong oxidizing agent (a hydroxyl radical-based reaction) to chemically convert these oxidizable precursors into their corresponding stable PFAAs. eurofins.de The sample is analyzed before and after the oxidation using standard targeted LC-MS/MS methods. The increase in the concentration of specific PFAAs after oxidation reveals the concentration of their precursors in the original sample. nih.govacs.org This provides a more comprehensive assessment of the total PFAS present and the long-term potential for contamination from a given source. eurofins.depfascentral.org

| Method | Principle | Information Gained | Key Advantage |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratios with high accuracy, allowing for elemental formula determination of unknown compounds. sciex.com | Identification of known and unknown PFAS in complex samples. | Enables discovery of novel and emerging PFAS not on target lists. researchgate.net |

| Total Organic Fluorine (TOF) / Adsorbable Organic Fluorine (AOF) | Measures the total amount of organically bound fluorine in a sample, often via combustion ion chromatography. eurofins.comenthalpy.com | A single, aggregate measure of the total organofluorine content. | Provides a cost-effective screening tool to assess the overall magnitude of PFAS contamination. eurofins.commetrohm.com |

| Total Oxidizable Precursor (TOP) Assay | Uses chemical oxidation to convert precursor compounds into stable, measurable perfluoroalkyl acids (PFAAs). nih.goveurofins.de | Quantifies the concentration of "hidden" PFAS precursors. | Reveals a more complete picture of total PFAS contamination and future liability. eurofins.depfascentral.org |

Sample Preparation and Clean-up Techniques for Environmental Media

Effective sample preparation is a critical step to minimize matrix interference and achieve the low detection limits necessary for environmental monitoring. alsglobal.com The choice of technique depends heavily on the sample matrix, whether aqueous, solid, or biological.

Solid-Phase Extraction (SPE) is the most common technique for the extraction and concentration of PFUnDA from aqueous samples such as drinking water, groundwater, surface water, and wastewater. alsglobal.comunitedchem.com This method allows for the processing of larger sample volumes, which is crucial for reaching the sub-nanogram-per-liter detection levels often required by regulations. lcms.czgrupobiomaster.com

The process generally involves passing a water sample, often enriched with isotope-labeled internal standards, through an SPE cartridge. pk.edu.pl The cartridge contains a sorbent that retains the PFAS analytes. Polymeric weak anion-exchange (WAX) cartridges are frequently used as they provide a robust solution for extracting PFAS with minimal background interference. unitedchem.com After the sample is loaded, the cartridge is washed to remove co-extracted interferences and then the target analytes, including PFUnDA, are eluted with a small volume of an organic solvent, typically methanol (B129727), sometimes containing a modifier like ammonium (B1175870) hydroxide (B78521). grupobiomaster.com This eluate is then concentrated and analyzed by LC-MS/MS.

Several standardized methods, such as EPA Method 537.1 and EPA Method 1633, utilize SPE for PFAS analysis in water. alsglobal.comaccustandard.com EPA Method 1633, for instance, is a performance-based method applicable to wastewater, surface water, and groundwater, which uses SPE for isolation and concentration. alsglobal.comalsglobal.com The method recommends whole-sample bottle extraction to ensure representativeness. alsglobal.com

Table 1: Key Aspects of SPE for PFUnDA in Aqueous Samples

| Feature | Description | Common Practices & Methods |

|---|---|---|

| Principle | Isolation and concentration of analytes from a liquid matrix onto a solid sorbent. | Used in EPA Methods 537.1, 533, and 1633. alsglobal.compk.edu.placcustandard.com |

| Sorbents | Weak Anion Exchange (WAX) polymeric sorbents are common. | Polystyrene divinyl-benzene with a positively charged diamine ligand. unitedchem.compk.edu.pl |

| Procedure | 1. Cartridge Conditioning 2. Sample Loading 3. Washing (Interference Removal) 4. Elution (Analyte Recovery) | Elution is often performed with ammoniated methanol. grupobiomaster.com |

| Application | Drinking water, groundwater, surface water, wastewater. alsglobal.comunitedchem.com | Allows for low ng/L detection limits. lcms.cz |

The analysis of PFUnDA in solid and biological matrices presents greater challenges due to the complexity of the sample composition. These matrices require more rigorous extraction and clean-up procedures to remove lipids, proteins, and other interfering substances.

For solid samples like soil, sediment, and biosolids, extraction methods can include solid-phase extraction or alkaline digestion. EPA Method 1633 provides performance-based guidance for testing in these matrices. alsglobal.com The extraction process typically involves solvent extraction, often with methanol or acetonitrile (B52724), sometimes under basic conditions using ammonium hydroxide or potassium hydroxide to ensure the deprotonation and solubility of sulfonic acids. The resulting extract then undergoes a clean-up step, which may involve SPE using cartridges with sorbents like graphitized carbon black (GCB) to remove lipids and other interferences.

For biota samples, such as fish or marine mammal tissues, similar solvent extraction principles are applied. itrcweb.orgubc-sustainable.net However, the high lipid and protein content necessitates specific clean-up strategies. A common approach is the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, which involves an extraction and partitioning step with acetonitrile and salts (e.g., magnesium sulfate (B86663), sodium chloride), followed by a dispersive SPE (dSPE) clean-up. biorxiv.orgshimadzu.com In dSPE, the supernatant from the initial extraction is mixed with a combination of sorbents, such as primary-secondary amine (PSA) to remove fatty acids and GCB to remove pigments and sterols, to clean the extract before LC-MS/MS analysis. biorxiv.orgresearchgate.net A miniaturized QuEChERS method has been successfully developed and validated for analyzing PFAS in milk, a complex, high-fat biological matrix. biorxiv.org

Table 2: Comparison of Extraction Techniques for Solid & Biota Samples

| Sample Matrix | Primary Extraction Method | Clean-up Sorbents | Key Considerations |

|---|---|---|---|

| Soil, Sediment, Biosolids | Solvent extraction (e.g., methanol), Alkaline digestion. | SPE with WAX and/or Graphitized Carbon Black (GCB). | EPA Method 1633 is applicable. alsglobal.com |

| Biota Tissues (e.g., fish liver, muscle) | Solvent extraction, QuEChERS. ubc-sustainable.netbiorxiv.org | Dispersive SPE (dSPE) with PSA, C18, GCB. researchgate.net | High lipid content requires robust clean-up to prevent matrix effects. |

| Milk | QuEChERS (original and "mini" versions). biorxiv.org | dSPE with PSA, GCB, MgSO₄. biorxiv.orgresearchgate.net | Chosen for its lack of extraction bias across different PFAS classes. biorxiv.org |

Method Validation, Quality Control, and Interlaboratory Comparisons

To ensure that analytical data for PFUnDA are reliable, defensible, and comparable across different studies and laboratories, rigorous method validation, quality control (QC), and participation in interlaboratory comparisons are essential. epa.gov

Method Validation involves demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). shimadzu.com For example, a method for analyzing 32 PFAS, including PFUnDA, in baby food was validated according to AOAC SMPR 2023.003, meeting all acceptance criteria for recovery (accuracy) and precision without the use of isotope-labeled internal standards. shimadzu.com The LOQ is established as the lowest concentration that meets these criteria. shimadzu.com For PFUnDA in environmental waters analyzed by EPA Method 1633, LOQs can be as low as 0.004 µg/L. alsglobal.comalsglobal.com

Quality Control procedures are implemented during routine analysis to monitor the performance of the method. A critical aspect of PFAS analysis is minimizing background contamination. shimadzu.com This involves the careful testing of all materials and reagents, including sample containers, to ensure they are PFAS-free. epa.gov QC samples are analyzed with every batch of field samples and typically include:

Method Blanks: To check for contamination introduced during sample preparation and analysis in the laboratory.

Field and Equipment Blanks: To assess contamination that may occur during sample collection and transport. itrcweb.org

Isotope-Labeled Internal Standards: Isotopically labeled analogs of PFUnDA are added to samples before extraction to correct for matrix effects and variations in instrument response, a practice known as isotope dilution.

Table 3: Results for PFUnDA from a 2022 Interlaboratory Comparison in Pork Liver

| Analyte | Assigned Value (All Participants) (µg/kg) | Assigned Value (ISO/IEC 17025 Accredited Labs) (µg/kg) | Deviation (%) |

|---|---|---|---|

| PFUnDA | 0.567 | 0.555 | 2.1 |

Source: EURL-PT-POP_2201-PL, 2022 eurl-pops.eu

Ecotoxicological Implications of Perfluoroundecanesulfonic Acid in Environmental Systems

Effects on Aquatic Ecosystems

The impact of Perfluoroundecanesulfonic acid on aquatic life is an area with limited but emerging research. While general concerns exist for long-chain PFAS due to their potential for bioaccumulation, specific studies on PFUnDA are not as extensive as those for other compounds in its class.

Impacts on Aquatic Plants (Algae, Macrophytes)

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna, Chironomus tentans)

There is a notable lack of specific toxicity data, such as median lethal concentrations (LC50) or median effective concentrations (EC50), for this compound in relation to key aquatic invertebrate species like Daphnia magna and Chironomus tentans. While these organisms are standard models in ecotoxicology and have been extensively used to test other PFAS compounds nih.govresearchgate.netnih.gov, specific studies focusing on PFUnDA are not available. General knowledge about long-chain PFAS suggests that toxicity can be related to the length of the carbon chain, but without direct studies, the specific impact of PFUnDA on these invertebrates cannot be detailed mdpi.com.

Effects on Fish and Amphibians (e.g., Reproductive and Developmental Outcomes)

Limited data is available regarding the effects of this compound on fish. Studies have reported that PFUnDA can induce yolk sac edema in fish, which is an indicator of developmental toxicity. nih.gov However, the same research highlights the need for more comprehensive data to fully understand its effects. nih.gov There is a general consensus that longer-chain PFAS can have various adverse effects on fish, including developmental issues. nih.govresearchgate.net

In terms of amphibians, there is a significant gap in the scientific literature concerning the specific reproductive and developmental effects of PFUnDA. While studies have examined the impacts of other PFAS on amphibians, showing that they can affect development and body condition, this research has not specifically focused on this compound. nih.govusgs.govpurdue.edumdpi.comnih.gov

Impacts on Terrestrial Ecosystems

The ecotoxicological effects of this compound within terrestrial environments are largely understudied. The behavior and impact of PFAS in soil systems are complex, and research has predominantly focused on other, more historically used, long-chain PFAS. fao.org

Effects on Soil Microorganisms and Invertebrates (e.g., Earthworms)

There is a lack of specific data on the effects of this compound on soil microorganisms and invertebrates such as earthworms. Research on other PFAS compounds has shown that they can alter soil microbial community structure and affect the health of soil invertebrates like Eisenia fetida nih.govnih.govnih.govnih.gov, but specific studies isolating the impact of PFUnDA are not available in the reviewed literature.

Uptake and Translocation in Terrestrial Plants

Specific studies detailing the uptake and translocation of this compound in terrestrial plants are not available. General principles for long-chain PFAS suggest that they can be taken up by plant roots from the soil, with longer-chain compounds tending to be retained more in the roots compared to shorter-chain compounds which are more readily translocated to the above-ground parts of the plant. nih.govnih.govresearchgate.net However, without specific research on PFUnDA, its bioaccumulation factor and translocation factor in various plant species remain unknown.

Ecotoxicity to Wildlife Populations

This compound (PFUnDS) is a member of the per- and polyfluoroalkyl substances (PFAS) group, characterized by a fully fluorinated 11-carbon chain and a sulfonate functional group. Its ecotoxicological profile is a significant concern due to its extreme persistence, bioaccumulative nature, and potential for toxicity in wildlife. While much of the foundational research on perfluoroalkane sulfonic acids (PFSAs) has centered on the 8-carbon compound, perfluorooctane (B1214571) sulfonate (PFOS), the principles of structure-activity relationships allow for scientifically grounded inferences regarding the behavior of PFUnDS.

Avian Species (Dietary and Tissue-Based Benchmarks)

Specific toxicological reference values (TRVs) for PFUnDS in avian species are not as well-established as those for PFOS. However, research on PFOS provides a critical framework for understanding the potential risks of longer-chain PFSAs. For instance, toxicity benchmarks for PFOS have been derived from studies on species like the mallard duck and northern bobwhite quail. nih.gov These studies identified various adverse effects, including impacts on growth, reproduction, and histopathology. nih.gov

Key benchmarks for PFOS, which can serve as a point of comparison, include a dietary intake TRV of 0.021 mg PFOS/kg body weight/day and tissue-specific TRVs for serum (1.7 µg/mL), liver (0.6 µg/g wet weight), and egg (1.7 µg/mL). nih.gov Given that bioaccumulation potential generally increases with the length of the fluorinated carbon chain for PFSAs, it is anticipated that PFUnDS would accumulate in avian tissues to a greater extent than PFOS under similar exposure conditions. This suggests that the actual toxicity thresholds for PFUnDS could be lower (i.e., more stringent) than those established for PFOS.

Recent studies have produced avian chronic toxicity values (CTVs) for PFOS that are lower than previously reported TRVs, indicating that historical benchmarks may not be fully protective for wild bird populations at PFAS-contaminated sites. nih.govepa.gov This highlights the need for specific research into the toxicity of PFUnDS to develop accurate, protective benchmarks for avian wildlife.

Table 1: Selected Avian Toxicity Benchmarks for PFOS This table provides established reference values for PFOS, which are often used as a surrogate for other PFSAs in the absence of specific data. Given its longer carbon chain, PFUnDS is expected to be more bioaccumulative.

| Benchmark Type | Species Basis | Value | Reference |

|---|---|---|---|

| Dietary TRV | Top Avian Predator | 0.021 mg/kg-bw/day | Newsted et al. (2005) nih.gov |

| Serum TRV | Top Avian Predator | 1.7 µg/mL | Newsted et al. (2005) nih.gov |

| Liver TRV | Top Avian Predator | 0.6 µg/g ww | Newsted et al. (2005) nih.gov |

| Egg TRV | Top Avian Predator | 1.7 µg/mL | Newsted et al. (2005) nih.gov |

| Liver PNEC | Top Avian Predator | 0.35 µg/g ww | Newsted et al. (2005) nih.gov |

Mammalian Wildlife (e.g., Liver Function, Accumulation)

In mammalian wildlife, the liver is a primary target organ for PFAS accumulation and toxicity. Studies on PFOS have consistently demonstrated its tendency to accumulate in the liver, leading to hepatotoxicity, altered lipid metabolism, and liver enlargement. researchgate.netresearchgate.net For example, high concentrations of PFOS have been detected in the livers of marine mammals, such as bottlenose dolphins, from various global locations. nih.gov

PFUnDS, with its longer, more lipophilic fluorinated chain, is expected to exhibit even greater bioaccumulation in mammalian tissues, particularly the liver, compared to PFOS. The mechanisms of toxicity are complex, involving the disruption of lipid metabolism and activation of nuclear receptors like peroxisome proliferator-activated receptors (PPARs). Chronic exposure to these compounds can lead to hepatic steatosis (fatty liver) and other pathological changes. researchgate.net Given that PFUnDS has been detected in the biota of remote regions, its accumulation in the tissues of mammals is a global concern.

Implications for Apex Predators in Contaminated Food Webs

The properties of persistence and bioaccumulation make long-chain PFSAs like PFUnDS particularly hazardous to organisms at the top of the food web. These substances are not easily metabolized and are excreted very slowly, leading to their concentration at successively higher trophic levels, a process known as biomagnification.

The widespread detection of PFOS in apex predators, including polar bears, seals, and dolphins, often in remote Arctic regions, confirms its capacity for long-range transport and biomagnification. nih.gov As a longer-chain analogue, PFUnDS is expected to have a higher biomagnification factor than PFOS. This means that top predators feeding in contaminated food webs are at significant risk of accumulating hazardous levels of PFUnDS in their bodies, even if concentrations in the surrounding environment are low. The accumulation in critical tissues such as the liver can lead to chronic health effects, potentially impacting the long-term survival and reproductive success of these vulnerable populations.

Derivation and Application of Environmental Risk Thresholds and Screening Values

Environmental risk thresholds, such as regional screening levels (RSLs) and removal management levels (RMLs), are developed by regulatory agencies to determine if the concentration of a contaminant at a site warrants further investigation or cleanup actions. nih.gov These values are risk-based and are derived from toxicological data. nih.gov

The U.S. Environmental Protection Agency (EPA) has established RSLs for several PFAS, including PFOS, PFOA, PFHxS, and PFBS. nih.govnih.gov These screening levels are periodically updated as new scientific data on toxicity becomes available. nih.gov For instance, in 2009, a residential soil screening level for PFOS was derived at 6 mg/kg. researchgate.net

As of now, specific federal screening levels for PFUnDS have not been established, largely due to a lack of sufficient toxicological data. However, the trend is toward evaluating and setting thresholds for a wider range of PFAS as the science evolves. nih.gov In the absence of specific values for PFUnDS, risk assessors may use PFOS as a surrogate or apply an uncertainty factor to account for the expected higher bioaccumulation potential of the longer-chain compound. The development of specific and scientifically robust risk thresholds for PFUnDS is a critical step needed to adequately protect human health and the environment.

Table 2: Examples of EPA Regional Screening Levels (RSLs) for Select PFAS in Residential Soil This table shows established RSLs for some well-studied PFAS. No federal RSL currently exists for PFUnDS.

| Compound | Residential Soil RSL (mg/kg) | Reference |

|---|---|---|

| Perfluorooctane Sulfonate (PFOS) | 6 | EPA (2009) researchgate.net |

| Perfluorooctanoic Acid (PFOA) | 16 | EPA (2009) researchgate.net |

| Perfluorobutane Sulfonate (PFBS) | 1600 | EPA nih.gov |

| Perfluorohexane Sulfonic Acid (PFHxS) | 13 | EPA nih.gov |

Structure-Activity Relationships in Ecotoxicology of PFSAs (Comparative Analysis)

The ecotoxicological behavior of PFSAs is strongly linked to their molecular structure, specifically the length of their perfluorinated carbon chain and the nature of their functional group. nih.gov Comparative analyses across different PFAS have established clear structure-activity relationships.

Carbon Chain Length: The toxicity and bioaccumulation potential of PFSAs generally increase with the length of the carbon chain. nih.govindustrialchemicals.gov.au Longer-chain compounds like PFUnDS (C11) are more hydrophobic and have a greater tendency to bind to proteins and partition into biological tissues than shorter-chain compounds like PFOS (C8) or perfluorobutane sulfonate (PFBS) (C4). nih.govindustrialchemicals.gov.au This results in longer biological half-lives and a higher potential for biomagnification in food webs.

Functional Group: The functional group also plays a critical role. Studies comparing PFSAs with perfluoroalkyl carboxylic acids (PFCAs) of the same chain length have shown that the sulfonate group generally confers greater toxic potential than the carboxylate group. nih.govindustrialchemicals.gov.au Therefore, a long-chain PFSA such as PFUnDS is expected to be among the more bioaccumulative and toxic of the PFAS compounds.

Environmental Remediation and Treatment Technologies for Perfluoroundecanesulfonic Acid Contamination

Challenges in Remediation of Persistent and Mobile PFAS

The remediation of sites contaminated with per- and polyfluoroalkyl substances (PFAS), including Perfluoroundecanesulfonic acid (PFUnDA), presents significant challenges due to the unique chemical properties of these compounds. PFAS are characterized by extremely strong carbon-fluorine bonds, which make them highly resistant to degradation through natural environmental processes, such as microbial action or chemical breakdown. researchgate.netrsc.orgclydeco.com This inherent stability leads to their persistence in the environment for extended periods. researchgate.netrsc.org

A key challenge is the high mobility of many PFAS compounds in soil and water. researchgate.netnih.gov Their ability to travel through the environment means that soil contamination can lead to the pollution of groundwater sources. nih.gov Furthermore, the amphiphilic nature of PFAS, possessing both water-repelling and water-attracting properties, contributes to their widespread distribution across various environmental compartments. researchgate.net